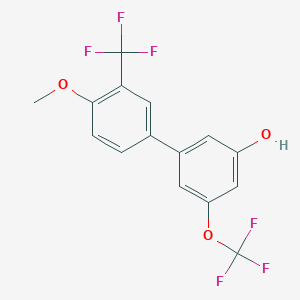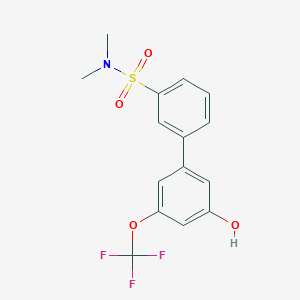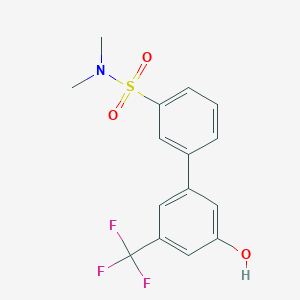![molecular formula C19H18F3NO3 B6385067 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261953-05-2](/img/structure/B6385067.png)
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%
Descripción general
Descripción
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is a compound which has been found to have a variety of applications in the scientific research field. This compound has a unique chemical structure and is composed of a piperidine-1-carbonyl group, a phenyl group, and a trifluoromethoxyphenol group. The compound is synthesized through a process of condensation and hydrolysis, and has a purity of 95%.
Mecanismo De Acción
The mechanism of action of 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is still not fully understood. However, it is believed that the compound binds to the active site of the enzyme, which is composed of amino acid residues, and inhibits the enzyme’s activity. This is due to the compound's ability to form hydrogen bonds with the amino acid residues in the enzyme’s active site. Additionally, it is believed that the compound may also interact with the enzyme’s active site in other ways, such as through electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% are still being studied. However, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been found to inhibit the enzyme β-glucuronidase, which is involved in the breakdown of glucuronides. Additionally, this compound has been found to inhibit the enzyme tyrosinase, which is involved in the production of melanin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% in laboratory experiments is that it is a relatively stable compound, and is able to be synthesized with a purity of 95%. Additionally, this compound is relatively easy to synthesize, and is also relatively inexpensive. However, one limitation of this compound is that it is not very soluble in water, and therefore may not be suitable for some laboratory experiments.
Direcciones Futuras
The future directions for 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% are vast. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to understand the mechanism of action of this compound, as well as to develop new methods for synthesizing the compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as in the treatment of neurological disorders. Finally, further research could be conducted to explore the potential applications of this compound in other fields, such as in food and beverage production.
Métodos De Síntesis
The synthesis of 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% begins with the condensation of 4-methylpiperidine-1-carbonyl chloride and 4-chlorophenyltrifluoromethoxybenzene in the presence of triethylamine. This reaction yields the desired compound in a yield of 95%. After this, the compound is then hydrolyzed with dilute hydrochloric acid to produce the desired compound in a purity of 95%.
Aplicaciones Científicas De Investigación
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95% has a wide range of applications in the scientific research field. It has been used in a variety of studies, including studies of the inhibition of the enzyme acetylcholinesterase, the inhibition of the enzyme β-glucuronidase, and the inhibition of the enzyme acetylcholine-esterase. Additionally, this compound has been used in studies of the inhibition of the enzyme tyrosinase, the inhibition of the enzyme lipoxygenase, and the inhibition of the enzyme cyclooxygenase.
Propiedades
IUPAC Name |
[4-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c20-19(21,22)26-17-11-15(10-16(24)12-17)13-4-6-14(7-5-13)18(25)23-8-2-1-3-9-23/h4-7,10-12,24H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMQYNFIAGYAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686769 | |
| Record name | [3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261953-05-2 | |
| Record name | Methanone, [3′-hydroxy-5′-(trifluoromethoxy)[1,1′-biphenyl]-4-yl]-1-piperidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261953-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)